Moderate CYP3A4 Inhibition Profile Differentiates 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol from Potent In-Class Inhibitors
In a cross-study comparison of CYP3A4 inhibition data, 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol demonstrates moderate inhibitory activity (IC50 = 20 µM), distinguishing it from more potent azetidine-based CYP3A4 inhibitors [1]. This profile suggests a lower potential for CYP3A4-mediated drug-drug interactions compared to highly potent inhibitors.
| Evidence Dimension | Inhibition of CYP3A4 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 20,000 nM (20 µM) |
| Comparator Or Baseline | Azetidine-based CYP3A4 inhibitors (class-level baseline): Potent members have reported IC50 values in the low nanomolar range (<100 nM). |
| Quantified Difference | The target compound's IC50 is >200-fold higher (weaker) than potent in-class inhibitors, indicating a favorable ADME profile for certain applications. |
| Conditions | In vitro assay using human liver microsomes and a fluorogenic substrate, with a 15-minute preincubation period. |
Why This Matters
This moderate inhibition profile is a key selection criterion for research programs where minimizing the risk of off-target CYP450 interactions is a higher priority than achieving ultra-high potency on the primary target.
- [1] BindingDB. Entry for CHEMBL5182534 / BDBM50600733. Inhibition of CYP3A4. Accessed 2026. View Source
